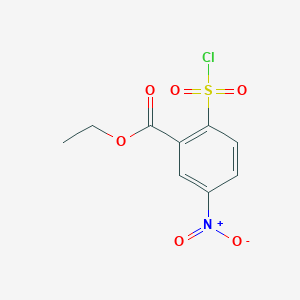
Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate is an organic compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of a chlorosulfonyl group and a nitro group attached to a benzoate ester. This compound is known for its reactivity and versatility in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate typically involves the chlorosulfonation of ethyl 5-nitrobenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process is usually conducted under controlled temperature conditions to ensure the selective introduction of the chlorosulfonyl group.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Sulfonamide or sulfonate derivatives: from substitution reactions.
Amino derivatives: from reduction reactions.
Carboxylic acids: from hydrolysis reactions.
Scientific Research Applications
Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The chlorosulfonyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, on the other hand, can undergo reduction to form amino derivatives, which may interact with biological targets such as enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- Ethyl 2-(chlorosulfonyl)acetate
- Ethyl 2-(chlorosulfonyl)propanoate
- Ethyl 2-(chlorosulfonyl)butanoate
Comparison: Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate is unique due to the presence of both a chlorosulfonyl group and a nitro group on the benzoate ester. This combination imparts distinct reactivity and versatility compared to other similar compounds, which may lack one of these functional groups. The nitro group adds an additional dimension of reactivity, allowing for further functionalization and derivatization.
Properties
Molecular Formula |
C9H8ClNO6S |
|---|---|
Molecular Weight |
293.68 g/mol |
IUPAC Name |
ethyl 2-chlorosulfonyl-5-nitrobenzoate |
InChI |
InChI=1S/C9H8ClNO6S/c1-2-17-9(12)7-5-6(11(13)14)3-4-8(7)18(10,15)16/h3-5H,2H2,1H3 |
InChI Key |
PADNOLJQSZYHIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















